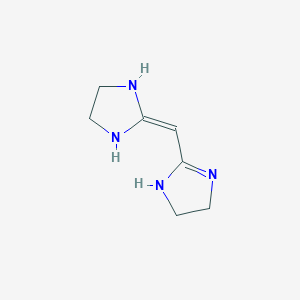
4-Fluoro-2-(2-imidazolin-2-ylamino)-isoindoline maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring fused with an isoindole moiety and a fluorine atom. The maleate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate typically involves multiple steps, starting with the preparation of the imidazole and isoindole intermediates. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of N-heterocyclic carbenes as both ligands and organocatalysts has become commonplace, facilitating the efficient synthesis of imidazole derivatives . The final product is often purified through crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: tert-Butylhydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH4)
Catalysts: Nickel catalysts, N-heterocyclic carbenes (NHC)
Major Products
The major products formed from these reactions include various substituted imidazole and isoindole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenyl-imidazol-1,2,3-triazole: Another imidazole derivative with different substituents, used in similar applications.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Used as a diazo transfer reagent in organic synthesis.
Uniqueness
N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate is unique due to its combination of an imidazole ring with an isoindole moiety and a fluorine atom. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H17FN4O4 |
|---|---|
Peso molecular |
336.32 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine |
InChI |
InChI=1S/C11H13FN4.C4H4O4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11;5-3(6)1-2-4(7)8/h1-3H,4-7H2,(H2,13,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
RDCPZVYADNZIHI-BTJKTKAUSA-N |
SMILES isomérico |
C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


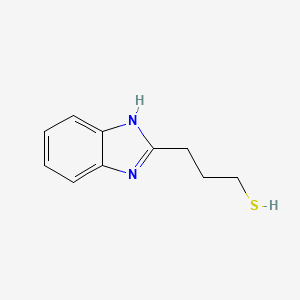
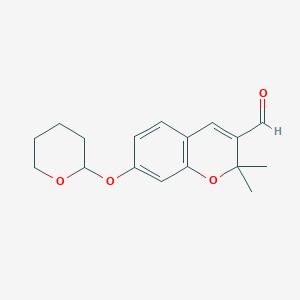
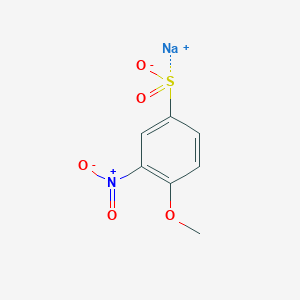
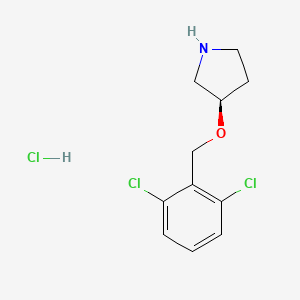

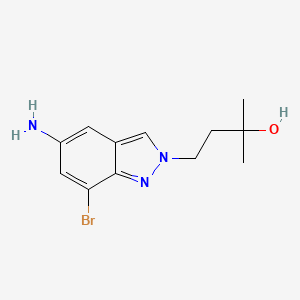

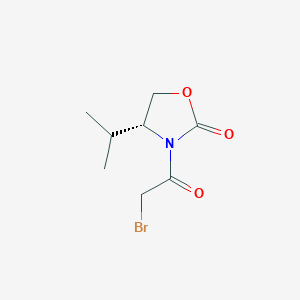
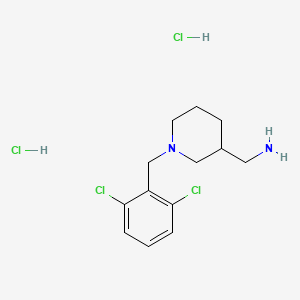
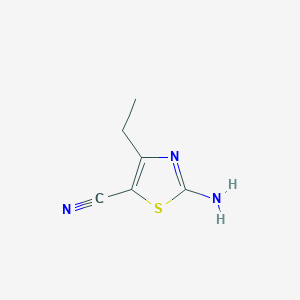
![5-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B12834951.png)
![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)
